Cas no 1408074-49-6 (trans-3-methoxycyclobutanamine hydrochloride)

trans-3-methoxycyclobutanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- trans-3-Methoxycyclobutanamine hydrochloride
- CIS-3-METHOXYCYCLOBUTANAMINE HYDROCHLORIDE
- 3-Methoxycyclobutanamine hydrochloride
- 3-methoxycyclobutan-1-amine hydrochloride
- 3-Methoxycyclobutanamine HCl
- 3-Methoxycyclobutylamine hydrochloride
- TRANS-3-METHOXYCYCLOBUTANAMINE HCL
- CIS-3-METHOXYCYCLOBUTANAMINE HCL
- trans-3-Methoxycyclobutan-1-amine HCl
- 3-Methoxycyclobutan-1-amine HCl
- 3-methoxycyclobutan-1-amine;hydrochloride
- cis-3-Methoxycyclobutan-1-amine HCl
- trans-3-Methoxy-cyclobutylamine hydrochloride
- AS-33527
- DS-7660
- 1408074-54-3
- Cyclobutanamine, 3-methoxy-, hydrochloride (1:1), trans-
- trans-3-Methoxycylobutanamine hydrochloride
- CS-0045545
- EN300-134790
- AKOS025146580
- SB21667
- SY100296
- MFCD22628709
- SCHEMBL19208072
- 1408074-49-6
- EN300-321843
- EN300-206571
- (1S,3S)-3-METHOXYCYCLOBUTAN-1-AMINE HYDROCHLORIDE
- DB-335796
- SY100295
- SB21666
- (1R,3R)-3-METHOXYCYCLOBUTAN-1-AMINE HYDROCHLORIDE
- CS-0051290
- MFCD21641989
- CS-0049700
- MFCD22415180
- Cyclobutanamine, 3-methoxy-, hydrochloride (1:1), cis-
- SCHEMBL16967123
- 1404373-83-6
- AKOS024258853
- SY098742
- 3-Methoxycyclobutanaminehydrochloride
- SB10283
- AKOS025291309
- DB-105651
- SCHEMBL16967121
- cis-3-Methoxycylobutanamine hydrochloride
- AS-34913
- PB37429
- PB15524
- NPVRFSSTNGPBEB-UHFFFAOYSA-N
- trans-3-methoxycyclobutanamine hydrochloride
-
- MDL: MFCD22415180
- インチ: 1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
- InChIKey: NPVRFSSTNGPBEB-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1CC(C1)N
計算された属性
- 精确分子量: 137.0607417g/mol
- 同位素质量: 137.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 59.1
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2
trans-3-methoxycyclobutanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB403475-500 mg |
trans-3-Methoxycylobutanamine hydrochloride; . |
1408074-49-6 | 500MG |
€195.80 | 2022-03-02 | ||
eNovation Chemicals LLC | D499984-10G |
trans-3-methoxycyclobutanamine hydrochloride |
1408074-49-6 | 97% | 10g |
$715 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63170-250mg |
trans-3-Methoxycyclobutanamine hydrochloride |
1408074-49-6 | 97% | 250mg |
¥251.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T63170-1g |
trans-3-Methoxycyclobutanamine hydrochloride |
1408074-49-6 | 97% | 1g |
¥579.0 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010167-01-25G |
trans-3-methoxycyclobutanamine hydrochloride |
1408074-49-6 | 97% | 25g |
¥ 12,870.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010167-01-250G |
trans-3-methoxycyclobutanamine hydrochloride |
1408074-49-6 | 97% | 250g |
¥ 64,350.00 | 2023-03-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M898950-1g |
trans-3-Methoxycyclobutanamine hydrochloride |
1408074-49-6 | 97% | 1g |
¥3,710.88 | 2022-01-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PQ457-50mg |
trans-3-methoxycyclobutanamine hydrochloride |
1408074-49-6 | 97% | 50mg |
218.0CNY | 2021-07-10 | |
abcr | AB403475-5 g |
trans-3-Methoxycylobutanamine hydrochloride, 95%; . |
1408074-49-6 | 95% | 5g |
€1037.50 | 2023-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PQ457-200mg |
trans-3-methoxycyclobutanamine hydrochloride |
1408074-49-6 | 97% | 200mg |
547.0CNY | 2021-07-10 |
trans-3-methoxycyclobutanamine hydrochloride 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
trans-3-methoxycyclobutanamine hydrochlorideに関する追加情報
Research Brief on trans-3-Methoxycyclobutanamine Hydrochloride (CAS: 1408074-49-6): Recent Advances and Applications
trans-3-Methoxycyclobutanamine hydrochloride (CAS: 1408074-49-6) is a chiral cyclobutane derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique cyclobutane ring structure and methoxy substitution, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have explored its applications in central nervous system (CNS) disorders, pain management, and as a building block for more complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of trans-3-methoxycyclobutanamine hydrochloride in the modulation of sigma-1 and sigma-2 receptors, which are implicated in neuropathic pain and neurodegenerative diseases. The research demonstrated that this compound exhibits high binding affinity and selectivity, making it a potential candidate for further preclinical development. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's interaction with receptor sites, providing valuable insights into its mechanism of action.
In addition to its pharmacological applications, trans-3-methoxycyclobutanamine hydrochloride has been employed as a chiral auxiliary in asymmetric synthesis. A recent publication in Organic Letters (2024) highlighted its use in the stereoselective construction of β-amino acids, which are important motifs in peptide-based therapeutics. The researchers developed a novel catalytic system that leverages the compound's rigid cyclobutane framework to achieve high enantioselectivity (up to 98% ee) in the target reactions.
From a synthetic chemistry perspective, significant progress has been made in the scalable production of trans-3-methoxycyclobutanamine hydrochloride. A patent application (WO2023124567) filed in early 2024 describes an improved synthetic route that reduces the number of steps from six to three, while maintaining high purity (>99.5%) and yield (82%). This advancement addresses previous challenges associated with the compound's commercial availability and cost-effectiveness for large-scale applications.
The compound's physicochemical properties have also been extensively characterized in recent studies. Data published in the European Journal of Pharmaceutical Sciences (2023) revealed favorable solubility profiles in both aqueous and organic media, as well as excellent stability under various pH conditions. These properties make trans-3-methoxycyclobutanamine hydrochloride particularly suitable for formulation development, with several groups exploring its incorporation into extended-release dosage forms for CNS applications.
Looking forward, the research community continues to investigate new therapeutic avenues for trans-3-methoxycyclobutanamine hydrochloride. Current preclinical studies are evaluating its potential in treating depression and anxiety disorders, with preliminary results showing promising effects on serotonin and norepinephrine reuptake inhibition. Furthermore, its application in positron emission tomography (PET) tracer development is being explored, leveraging the methoxy group as a potential radiolabeling site for diagnostic imaging.
In conclusion, trans-3-methoxycyclobutanamine hydrochloride (CAS: 1408074-49-6) represents a versatile and pharmacologically relevant compound with multiple applications in drug discovery and development. The recent advancements in its synthetic accessibility, mechanistic understanding, and therapeutic potential position it as an important molecule in contemporary medicinal chemistry research. Future studies will likely focus on expanding its clinical applications and exploring novel derivatives with enhanced pharmacological profiles.
1408074-49-6 (trans-3-methoxycyclobutanamine hydrochloride) Related Products
- 903252-01-7(N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide)
- 24076-33-3(3-Methoxy-4-(octyloxy)benzaldehyde)
- 1235215-66-3(4-ethoxy-N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}benzamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 194930-00-2((S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6))
- 2171871-56-8(1-Amino-3-(4-chloro-3-methylphenyl)propan-2-ol)
- 2229101-56-6(2-(2,6-difluoro-3-nitrophenyl)-2,2-difluoroethan-1-amine)
- 2138369-91-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione)
- 15854-75-8(2-Phenyl-4-nitro-anisole)
- 2172383-02-5(2-{(2-bromoprop-2-en-1-yl)sulfanylmethyl}-5-chlorofuran)
